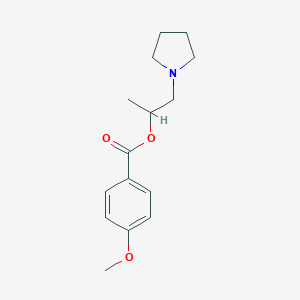
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its trade name, Mexedrone, and is classified as a research chemical. In
Wirkmechanismus
The exact mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This may explain its stimulant properties and potential as a treatment for depression.
Biochemical and Physiological Effects
Research has shown that this compound can lead to increased heart rate, blood pressure, and body temperature. It has also been found to cause changes in behavior, such as increased sociability and talkativeness. These effects are similar to those of other stimulant substances.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate in lab experiments is its potential as a treatment for depression and anxiety disorders. This could lead to the development of new medications that are more effective and have fewer side effects than current treatments. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted treatments.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate. One area of interest is its potential as a treatment for substance use disorders, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there is a need for more studies to investigate its long-term effects on the brain and body.
Synthesemethoden
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine, followed by the addition of methylamine. The final product is then purified through recrystallization. This synthesis method has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate has been used in scientific research to investigate its potential as a psychoactive substance. It has been found to have stimulant properties and has been compared to other substances such as amphetamines and cathinones. Research has also been conducted on its potential as a treatment for depression and anxiety disorders.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12(11-16-9-3-4-10-16)19-15(17)13-5-7-14(18-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
FHILPKJQDVQFTR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
